molecular formula C16H13BrN2O3S2 B3956026 2-(4-bromophenyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide

2-(4-bromophenyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B3956026
M. Wt: 425.3 g/mol
InChI Key: CRKMGTFXFLAMJK-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Properties

IUPAC Name

2-(4-bromophenyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3S2/c1-24(21,22)12-6-7-13-14(9-12)23-16(18-13)19-15(20)8-10-2-4-11(17)5-3-10/h2-7,9H,8H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKMGTFXFLAMJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced by reacting the benzothiazole derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Acetylation: The acetylation of the benzothiazole derivative can be achieved by reacting it with acetic anhydride or acetyl chloride.

    Bromination: The final step involves the bromination of the phenyl ring using a brominating agent such as bromine or N-bromosuccinimide (NBS).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Hydrolysis: Acidic or basic aqueous solutions at elevated temperatures.

Major Products Formed

    Substitution Reactions: Substituted derivatives with different functional groups replacing the bromine atom.

    Oxidation and Reduction Reactions: Oxidized or reduced forms of the compound with changes in oxidation states of the functional groups.

    Hydrolysis: Carboxylic acid and amine derivatives.

Scientific Research Applications

    Medicinal Chemistry: Investigated for its potential as an anticancer, antimicrobial, or anti-inflammatory agent.

    Materials Science: Studied for its potential use in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.

    Industrial Chemistry: Explored for its use as a catalyst or intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or DNA, leading to the modulation of biological pathways. The exact mechanism would require detailed studies involving biochemical assays, molecular docking, and other analytical techniques.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide: Similar structure with a chlorine atom instead of bromine.

    2-(4-fluorophenyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide: Similar structure with a fluorine atom instead of bromine.

    2-(4-methylphenyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide: Similar structure with a methyl group instead of bromine.

Uniqueness

The uniqueness of 2-(4-bromophenyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide lies in the presence of the bromine atom, which can influence its reactivity, biological activity, and physical properties. The bromine atom can participate in halogen bonding, affect the compound’s lipophilicity, and alter its electronic properties compared to its analogs with different substituents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-bromophenyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-bromophenyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide

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